molecular formula C12H13F2NO2 B2835690 2-Amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester CAS No. 1092447-71-6

2-Amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester

Cat. No.: B2835690
CAS No.: 1092447-71-6
M. Wt: 241.238
InChI Key: XNJILSPXWDWBQP-UHFFFAOYSA-N
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Description

2-Amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester is a chemical compound with the molecular formula C12H12F2NO2. This compound is part of the indan family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester typically involves the reaction of 2,3-difluorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form the corresponding indanone. This intermediate is then subjected to amination and esterification reactions to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-fluoro-indan-2-carboxylic acid ethyl ester
  • 2-Amino-6-fluoro-indan-2-carboxylic acid ethyl ester
  • 2-Amino-5,6-dichloro-indan-2-carboxylic acid ethyl ester

Uniqueness

2-Amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester is unique due to the presence of both amino and difluoro groups, which can significantly influence its chemical reactivity and biological activity. The difluoro substitution can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

Properties

IUPAC Name

ethyl 2-amino-5,6-difluoro-1,3-dihydroindene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c1-2-17-11(16)12(15)5-7-3-9(13)10(14)4-8(7)6-12/h3-4H,2,5-6,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJILSPXWDWBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=CC(=C(C=C2C1)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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